Cas no 220438-80-2 ((4-Carboxy-3-ethoxy)phenyl Acetic Acid)

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 化学的及び物理的性質

名前と識別子

-

- (4-Carboxy-3-ethoxy)phenyl Acetic Acid (Repaglinide Impurity)

- (4-carboxy-2-ethoxy-phenyl)-acetic acid

- (4-Carboxy-3-ethoxy)phenyl Acetic Acid

- 4-(Carboxymethyl)-2-ethoxybenzoic acid

-

- インチ: InChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15)

- InChIKey: PRZWZRNYTRQDLH-UHFFFAOYSA-N

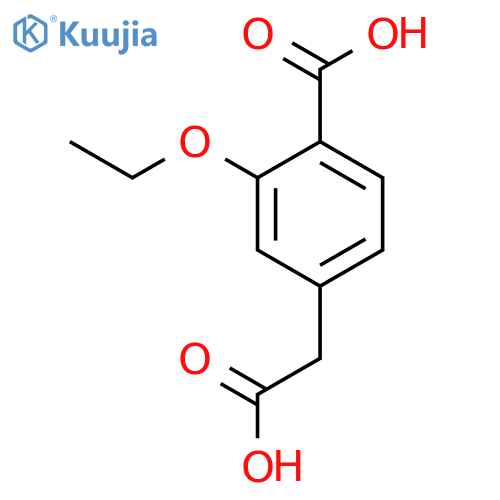

- ほほえんだ: CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 224.06800

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

じっけんとくせい

- 密度みつど: 1.319±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 139-141 ºC

- ようかいど: 微溶性(3.8 g/l)(25ºC)、

- PSA: 83.83000

- LogP: 1.41060

(4-Carboxy-3-ethoxy)phenyl Acetic Acid セキュリティ情報

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C177960-10mg |

(4-Carboxy-3-ethoxy)phenyl Acetic Acid |

220438-80-2 | 10mg |

$ 425.00 | 2023-09-08 | ||

| Ambeed | A238902-1g |

4-(Carboxymethyl)-2-ethoxybenzoic acid |

220438-80-2 | 95+% | 1g |

$430.0 | 2024-07-28 | |

| A2B Chem LLC | AF62884-5mg |

4-(Carboxymethyl)-2-ethoxybenzoic acid |

220438-80-2 | 5mg |

$327.00 | 2024-01-01 | ||

| TRC | C177960-50mg |

(4-Carboxy-3-ethoxy)phenyl Acetic Acid |

220438-80-2 | 50mg |

$ 1748.00 | 2023-04-18 | ||

| TRC | C177960-2mg |

(4-Carboxy-3-ethoxy)phenyl Acetic Acid |

220438-80-2 | 2mg |

$ 148.00 | 2023-04-18 | ||

| A2B Chem LLC | AF62884-100mg |

4-(Carboxymethyl)-2-ethoxybenzoic acid |

220438-80-2 | 98% | 100mg |

$1657.00 | 2024-04-20 | |

| TRC | C177960-5mg |

(4-Carboxy-3-ethoxy)phenyl Acetic Acid |

220438-80-2 | 5mg |

$ 230.00 | 2023-09-08 | ||

| TRC | C177960-25mg |

(4-Carboxy-3-ethoxy)phenyl Acetic Acid |

220438-80-2 | 25mg |

$ 1039.00 | 2023-09-08 | ||

| Alichem | A019097526-1g |

4-(Carboxymethyl)-2-ethoxybenzoic acid |

220438-80-2 | 95% | 1g |

$443.10 | 2023-09-02 | |

| A2B Chem LLC | AF62884-10mg |

4-(Carboxymethyl)-2-ethoxybenzoic acid |

220438-80-2 | 98% | 10mg |

$587.00 | 2024-04-20 |

(4-Carboxy-3-ethoxy)phenyl Acetic Acid 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

(4-Carboxy-3-ethoxy)phenyl Acetic Acidに関する追加情報

220438-80-2および(4-Carboxy-3-ethoxy)phenyl Acetic Acidに関する最新研究動向

近年、化学生物医薬品分野において、化合物220438-80-2およびその関連物質である(4-Carboxy-3-ethoxy)phenyl Acetic Acidに関する研究が注目を集めています。これらの化合物は、抗炎症作用や鎮痛作用を有する可能性が示唆されており、非ステロイド性抗炎症薬(NSAIDs)の新規候補としての開発が進められています。

最新の研究によると、(4-Carboxy-3-ethoxy)phenyl Acetic Acidは、シクロオキシゲナーゼ(COX)酵素に対する選択的阻害活性を示すことが明らかになりました。特に、COX-2に対する選択性が高く、従来のNSAIDsに比べて消化器系の副作用が軽減される可能性が期待されています。2023年に発表されたin vitro研究では、この化合物が炎症性サイトカインの産生を有意に抑制することが報告されています。

220438-80-2に関連する研究では、その代謝物として(4-Carboxy-3-ethoxy)phenyl Acetic Acidが同定され、薬物動態研究が進められています。動物モデルを用いた前臨床試験では、良好な経口吸収性と適度な血中半減期が確認されており、1日1回投与が可能なプロドラッグとしての開発が検討されています。

最近の創薬研究では、220438-80-2の構造最適化が行われ、より高い生体利用率と標的選択性を有する誘導体の開発が進んでいます。特に、カルボキシル基の修飾により、血漿タンパク結合率の改善が達成され、薬理効果の持続性向上が期待されています。

安全性評価に関する最新データでは、(4-Carboxy-3-ethoxy)phenyl Acetic Acidが肝臓のCYP酵素系に与える影響が最小限であることが示されており、他の医薬品との併用療法における薬物相互作用リスクが低いことが特徴です。この特性は、多剤併用が必要な慢性疾患患者への適用可能性を高める重要な要素となっています。

今後の展望として、220438-80-2を母核とする新規化合物ライブラリーの構築とハイスループットスクリーニングが計画されており、炎症性疾患だけでなく、がんや神経変性疾患への応用拡大が期待されています。特に、アルツハイマー病モデルにおける神経炎症抑制効果に関する予備的研究では、有望な結果が得られつつあります。

220438-80-2 ((4-Carboxy-3-ethoxy)phenyl Acetic Acid) 関連製品

- 35700-40-4(2,3-dihydro-1-benzofuran-7-carboxylic acid)

- 301836-57-7(2,3-dihydro-1-benzofuran-6-carboxylic acid)

- 883546-53-0(2-(2-Phenylethoxy)benzoic Acid)

- 99469-99-5(2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)